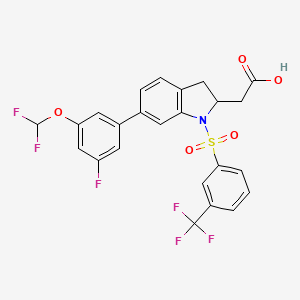

IL-17A modulator-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Modulateur IL-17A-2 est un inhibiteur de petite molécule qui cible la cytokine interleukine-17A, une cytokine pro-inflammatoire impliquée dans diverses maladies auto-immunes et inflammatoires. Ce composé est conçu pour moduler l'activité de l'interleukine-17A, réduisant ainsi l'inflammation et les réponses immunitaires associées à des affections telles que le psoriasis, la polyarthrite rhumatoïde et le psoriasis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Modulateur IL-17A-2 implique la préparation de dérivés difluorocyclohexyles. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure principale :

Fonctionnalisation : La structure principale est ensuite fonctionnalisée en introduisant divers substituants pour améliorer son activité inhibitrice.

Purification : Le composé final est purifié à l'aide de techniques chromatographiques pour obtenir un produit de haute pureté.

Méthodes de production industrielle : La production industrielle du Modulateur IL-17A-2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Les étapes clés comprennent :

Élargissement des réactions : Les réactions sont amplifiées à l'aide de réacteurs plus grands et de conditions optimisées pour garantir une qualité de produit constante.

Purification et isolement : Des techniques de purification avancées telles que la chromatographie liquide haute performance sont utilisées pour isoler le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le Modulateur IL-17A-2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein du composé.

Substitution : Des réactions de substitution sont utilisées pour introduire différents substituants afin d'améliorer l'activité du composé.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substituants : Divers substituants tels que des groupes alkyles, aryles et hétérocycliques sont introduits à l'aide de réactifs appropriés.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du Modulateur IL-17A-2, chacun présentant des degrés d'activité inhibitrice variables .

4. Applications de la recherche scientifique

Le Modulateur IL-17A-2 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé en recherche chimique pour étudier la relation structure-activité des inhibiteurs de l'interleukine-17A.

Biologie : En recherche biologique, le Modulateur IL-17A-2 est utilisé pour étudier le rôle de l'interleukine-17A dans les réponses immunitaires et l'inflammation.

Médecine : Le composé est étudié comme agent thérapeutique potentiel pour le traitement des maladies auto-immunes et inflammatoires.

Industrie : Le Modulateur IL-17A-2 est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant l'interleukine-17A

5. Mécanisme d'action

Le Modulateur IL-17A-2 exerce ses effets en se liant à la cytokine interleukine-17A, inhibant ainsi son interaction avec le récepteur de l'interleukine-17. Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à l'inflammation et aux réponses immunitaires. Le mécanisme d'action du composé implique :

Liaison à l'interleukine-17A : Le Modulateur IL-17A-2 se lie à des sites spécifiques sur la cytokine interleukine-17A.

Inhibition de l'interaction avec le récepteur : La liaison du composé empêche l'interleukine-17A d'interagir avec son récepteur, bloquant ainsi la cascade de signalisation.

Réduction de l'inflammation : En inhibant la voie de signalisation de l'interleukine-17A, le composé réduit l'inflammation et les réponses immunitaires.

Applications De Recherche Scientifique

IL-17A modulator-2 has a wide range of scientific research applications, including:

Chemistry: The compound is used in chemical research to study the structure-activity relationship of interleukin-17A inhibitors.

Biology: In biological research, this compound is employed to investigate the role of interleukin-17A in immune responses and inflammation.

Medicine: The compound is being explored as a potential therapeutic agent for treating autoimmune and inflammatory diseases.

Industry: this compound is used in the pharmaceutical industry for the development of new drugs targeting interleukin-17A

Mécanisme D'action

IL-17A modulator-2 exerts its effects by binding to the interleukin-17A cytokine, thereby inhibiting its interaction with the interleukin-17 receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and immune responses. The compound’s mechanism of action involves:

Binding to interleukin-17A: this compound binds to specific sites on the interleukin-17A cytokine.

Inhibition of receptor interaction: The binding of the compound prevents interleukin-17A from interacting with its receptor, thereby blocking the signaling cascade.

Reduction of inflammation: By inhibiting the interleukin-17A signaling pathway, the compound reduces inflammation and immune responses.

Comparaison Avec Des Composés Similaires

Le Modulateur IL-17A-2 est unique par rapport à d'autres composés similaires en raison de son affinité de liaison spécifique et de son activité inhibitrice. Les composés similaires comprennent :

Secukinumab : Un anticorps monoclonal qui cible l'interleukine-17A.

Ixekizumab : Un autre anticorps monoclonal qui inhibe l'interleukine-17A.

Dérivés difluorocyclohexyles : D'autres inhibiteurs de petite molécule avec des structures similaires mais des degrés d'activité variables

Le Modulateur IL-17A-2 se distingue par sa nature de petite molécule, qui permet une administration orale et une meilleure pénétration tissulaire par rapport aux anticorps monoclonaux .

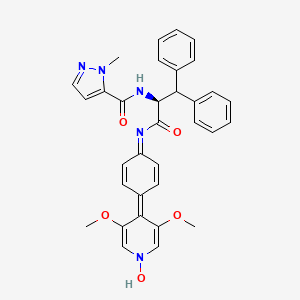

Propriétés

Formule moléculaire |

C33H31N5O5 |

|---|---|

Poids moléculaire |

577.6 g/mol |

Nom IUPAC |

N-[(2S)-1-[[4-(1-hydroxy-3,5-dimethoxypyridin-4-ylidene)cyclohexa-2,5-dien-1-ylidene]amino]-1-oxo-3,3-diphenylpropan-2-yl]-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C33H31N5O5/c1-37-26(18-19-34-37)32(39)36-31(29(22-10-6-4-7-11-22)23-12-8-5-9-13-23)33(40)35-25-16-14-24(15-17-25)30-27(42-2)20-38(41)21-28(30)43-3/h4-21,29,31,41H,1-3H3,(H,36,39)/t31-/m0/s1 |

Clé InChI |

MZLXJJWREASCOJ-HKBQPEDESA-N |

SMILES isomérique |

CN1C(=CC=N1)C(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=C4C=CC(=C5C(=CN(C=C5OC)O)OC)C=C4 |

SMILES canonique |

CN1C(=CC=N1)C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=C4C=CC(=C5C(=CN(C=C5OC)O)OC)C=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)

![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)

![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)

![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)